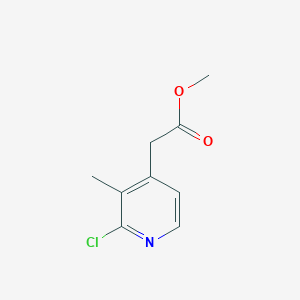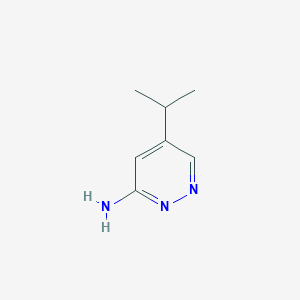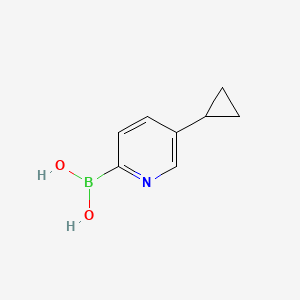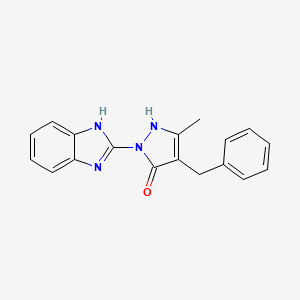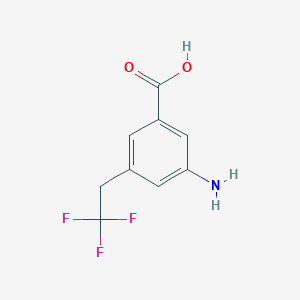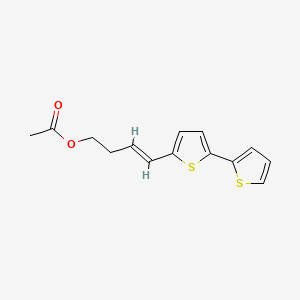
4-Chloro-2-nitropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-nitropyrimidine is an organic compound with the molecular formula C4H2ClN3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 4-position and a nitro group at the 2-position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitropyrimidine typically involves the nitration of 4-chloropyrimidine. One common method includes the reaction of 4-chloropyrimidine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. Continuous flow synthesis allows for better control of reaction parameters and minimizes the risk of hazardous by-products. The use of microreactor technology can further improve the yield and selectivity of the desired product.
化学反应分析
Types of Reactions
4-Chloro-2-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyrimidines where the chlorine atom is replaced by the nucleophile.
Reduction: The major product is 4-chloro-2-aminopyrimidine.
Oxidation: The products depend on the specific oxidizing agent and conditions used.
科学研究应用
4-Chloro-2-nitropyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-2-nitropyrimidine depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom can also participate in interactions with biological targets, enhancing the compound’s activity.
相似化合物的比较
Similar Compounds
2-Chloro-4-nitropyridine: Similar structure but with the positions of the chlorine and nitro groups reversed.
2,4-Dichloro-5-nitropyrimidine: Contains an additional chlorine atom at the 5-position.
4-Chloro-2-nitroaniline: Similar structure but with an amino group instead of a pyrimidine ring.
Uniqueness
4-Chloro-2-nitropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its combination of a chlorine atom and a nitro group makes it a versatile intermediate for various synthetic applications.
属性
分子式 |
C4H2ClN3O2 |
|---|---|
分子量 |
159.53 g/mol |
IUPAC 名称 |
4-chloro-2-nitropyrimidine |
InChI |
InChI=1S/C4H2ClN3O2/c5-3-1-2-6-4(7-3)8(9)10/h1-2H |
InChI 键 |
YDYDQRORJGNHQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13126860.png)

![N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline](/img/structure/B13126882.png)
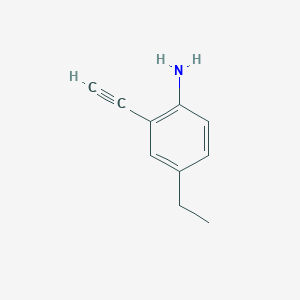
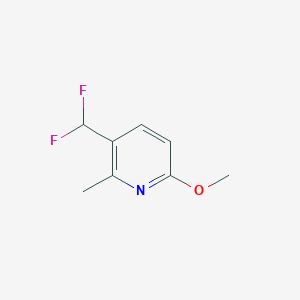
![N-[7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl]acetamide](/img/structure/B13126892.png)
![6-Amino-2-methyl-[3,4'-bipyridine]-5-carboxamide](/img/structure/B13126899.png)
